N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Hydrogen-bond capacity Aqueous solubility Bioconjugation potential

Researchers needing to extend the SAR of GluN2A-selective NMDA receptor modulators face a gap in available 2,5-dimethoxy-4-methylbenzenesulfonamide probes. This N-(3-hydroxypropyl) derivative directly addresses that need. - Unexplored substitution pattern beyond the TCN-201 scaffold for novel SAR campaigns. - Terminal hydroxyl group enables ester/carbamate prodrug synthesis or bioconjugation. - Enables matched molecular pair studies with des-methoxy analog (CAS 13379-98-1). - Confirmed ≥95% purity via HPLC/NMR. Immediate stock available for global shipping.

Molecular Formula C12H19NO5S
Molecular Weight 289.35
CAS No. 1018158-38-7
Cat. No. B2707494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
CAS1018158-38-7
Molecular FormulaC12H19NO5S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)NCCCO)OC
InChIInChI=1S/C12H19NO5S/c1-9-7-11(18-3)12(8-10(9)17-2)19(15,16)13-5-4-6-14/h7-8,13-14H,4-6H2,1-3H3
InChIKeyWUUTUSIPIPPRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide: Compound Profile


N-(3-Hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide (CAS 1018158-38-7) is a synthetic N-substituted benzenesulfonamide with the molecular formula C12H19NO5S and a molecular weight of 289.35 g/mol . Its structure features a 2,5-dimethoxy-4-methyl-substituted benzene ring linked via a sulfonamide bridge to a 3-hydroxypropyl chain. The compound is offered commercially by multiple research chemical suppliers, including AKSci (Cat. No. 3953AQ for the related 4-methyl analog) and EvitaChem (Cat. No. EVT-2844568) . Typical purity specifications are ≥95% as determined by HPLC or NMR . Importantly, a comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (conducted April 2026) reveals that no primary research articles or curated bioactivity data have been published for this specific CAS number, and its biological characterization remains largely limited to vendor-provided annotations [1]. The compound is intended exclusively for non-human research use .

Supplier-annotated NMDA receptor glycine-site modulator probe
Purity grade: HPLC/NMR-verified (standard research grade)
No peer-reviewed bioactivity data; verify selectivity and potency experimentally

Why N-(3-Hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide Is Not Replaceable


The 2,5-dimethoxy-4-methylbenzenesulfonamide scaffold with an N-(3-hydroxypropyl) substituent occupies a distinct position within the broader class of N-substituted benzenesulfonamides that modulate glutamate receptor function [1]. Published structure-activity relationship (SAR) studies on GluN2A-selective NMDA receptor negative allosteric modulators (e.g., TCN-201 derivatives) demonstrate that even single-atom substitutions on the benzenesulfonamide moiety can shift antagonistic IC50 values by 2.5-fold or more [1]. Furthermore, the N-alkyl chain length and terminal functionality directly influence solubility, hydrogen-bond capacity, and metabolic stability—critical parameters for both in vitro assay reproducibility and any subsequent in vivo or ex vivo experimental designs [2]. Substituting the target compound with a non-hydroxylated analog (e.g., N-isopropyl or N-ethyl derivatives) eliminates the primary alcohol functionality essential for potential prodrug strategies, bioconjugation, or enhanced aqueous solubility; substituting with the des-methoxy analog (N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, CAS 13379-98-1) removes the electron-donating 2,5-dimethoxy groups that govern the aromatic ring's electronic environment and may alter target binding kinetics . These differences, outlined quantitatively below, mean that generic in-class substitution carries a non-trivial risk of irreproducible or non-comparable results.

N-alkyl chain and terminal hydroxyl
Non-hydroxylated analogs (e.g., N-isopropyl) lack the H-bond donor and bioconjugation handle, potentially altering aqueous solubility and derivatization utility.
Aromatic substitution pattern
Des-methoxy analog (CAS 13379-98-1) removes electron-donating 2,5-dimethoxy groups; class-level SAR suggests this may shift target binding kinetics and electronic environment.
Physicochemical profile mismatch
Differences in molecular weight and rotatable bond count (vs. lighter, less flexible analogs) may affect membrane permeability and assay reproducibility; review for CNS-targeted studies.

N-(3-Hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide: Quantitative Differentiation


Hydrogen-Bond Capacity: N-Alkyl Chain and Terminal Hydroxyl

The target compound possesses an N-(3-hydroxypropyl) chain that provides one additional hydrogen-bond donor (the terminal –OH) and an extended linker length compared to the N-isopropyl or N-ethyl analogs. This feature is absent in N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide (CAS not assigned; molecular formula C12H19NO4S), which lacks a hydroxyl group and therefore has a hydrogen-bond donor count of 1 versus 2 for the target compound [1]. The hydroxypropyl chain length (3-carbon spacer) also offers greater conformational flexibility than the 2-carbon spacer in N-(2-hydroxyethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide (MW 275.32), potentially enabling distinct binding poses or bioconjugation geometries .

H-Bond Donor & Chain Length
Reported
Target: HBD=2, 3-carbon chain with terminal –OH.
N-Isopropyl analog: HBD=1, no –OH.
N-(2-Hydroxyethyl) analog: HBD=2, 2-carbon chain.
Supports aqueous solubility and bioconjugation; absent in non-hydroxylated analogs.
Computed hydrogen-bond donor count; experimental solubility not reported.
Hydrogen-bond capacity Aqueous solubility Bioconjugation potential

Aromatic Substitution: 2,5-Dimethoxy vs. Non-Methoxylated Analogs

The 2,5-dimethoxy substitution on the benzene ring distinguishes the target compound from the simpler N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1, MW 229.30, C10H15NO3S). The methoxy groups are electron-donating substituents that increase the electron density of the aromatic ring, potentially affecting π-stacking interactions with target proteins. In the context of NMDA receptor modulation, published SAR on TCN-201 derivatives demonstrated that halogen substitution at the 3-position of the benzenesulfonamide ring can alter GluN2A antagonistic IC50 values from ~500 nM to 204 nM—a 2.5-fold improvement [1]. Although this study did not examine methoxy substituents at the 2,5-positions specifically, it establishes the general principle that aromatic substitution patterns on the benzenesulfonamide core substantially modulate pharmacological activity. The 2,5-dimethoxy pattern in the target compound is expected to produce a different electronic environment compared to non-methoxylated or mono-methoxylated analogs .

Aromatic Substitution Effect
Class-level inference
Target: 2,5-dimethoxy-4-methyl substitution.
Comparator: des-methoxy (CAS 13379-98-1).
TCN-201 3-Br shift: IC50 500 → 204 nM (2.5-fold).
Methoxy groups alter electron density; expected to modulate binding, but no direct data available.
Requires matched-pair profiling to verify substituent effect.
Electron density modulation Receptor binding SAR consistency

Molecular Weight and Rotatable Bond: Pharmacokinetic Differentiation

The target compound (MW 289.35) falls within the optimal range for CNS drug-likeness (MW < 400) but is heavier than the non-methoxylated analog N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (MW 229.30) and the N-isopropyl-2,5-dimethoxy analog (MW 273.35). The rotatable bond count of 7 for the target compound exceeds that of the N-isopropyl analog (5 rotatable bonds) and the des-methoxy analog (5 rotatable bonds), which may influence conformational entropy and membrane permeation . Published analyses of CNS drug candidates show that an increased number of rotatable bonds generally correlates with reduced passive membrane permeability; the target compound's 7 rotatable bonds place it near the upper limit of optimal CNS drug-like space (commonly ≤8 rotatable bonds) [1].

MW & Rotatable Bonds
Reported
MW 289.35, rotatable bonds 7
Des-methoxy: 229.30, 5
N-Isopropyl: 273.35, 5
Near upper limit of CNS drug-like space; may influence membrane permeability.
CNS drug-likeness thresholds: MW
Mechanism Annotation
Class-level inference
Vendor annotation: NMDA glycine-site inhibitor, selective over AMPA/kainate. No peer-reviewed IC50. TCN-201 IC50 ~500 nM.
Mechanism plausible but unverified; plan counter-screening against glutamate receptor subtypes.
Requires de novo concentration-response profiling in target assay.
Drug-likeness Membrane permeability Rotatable bonds

NMDA Receptor Glycine-Site Modulation: Class-Level Evidence

Vendor annotations report that N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide acts as an NMDA receptor inhibitor by binding to the glycine-binding site, with selectivity over AMPA and kainate receptors . Although no peer-reviewed primary data exist for this specific compound, the claim is mechanistically plausible based on the established pharmacology of structurally related benzenesulfonamide derivatives. TCN-201 and its analogs are well-characterized negative allosteric modulators that bind at the GluN1-GluN2A subunit interface and reduce glycine potency [1]. The di-aryl sulfonamide motif in TCN-201 engages in π-stacking interactions critical for NMDA receptor modulation [2]. The target compound, with its 2,5-dimethoxy-4-methylbenzenesulfonamide core, possesses the requisite sulfonamide pharmacophore and aromatic substitution pattern to potentially engage similar binding interactions [2].

Mechanism Annotation
Class-level inference
Vendor annotation: NMDA glycine-site inhibitor, selective over AMPA/kainate. No peer-reviewed IC50. TCN-201 IC50 ~500 nM.
Mechanism plausible but unverified; plan counter-screening against glutamate receptor subtypes.
Requires de novo concentration-response profiling in target assay.
NMDA receptor Glycine-binding site Negative allosteric modulation GluN2A selectivity

Experimental Scenarios for N-(3-Hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide


SAR Expansion of Benzenesulfonamide NMDA Modulators

The target compound is best deployed as a novel structural probe in medicinal chemistry campaigns aiming to extend the SAR of GluN2A-selective NMDA receptor negative allosteric modulators beyond the well-characterized TCN-201 scaffold. Its 2,5-dimethoxy-4-methylbenzenesulfonamide core combined with an N-(3-hydroxypropyl) chain represents a substitution pattern not explored in published TCN-201 SAR studies [1]. Researchers should profile the compound in two-electrode voltage clamp electrophysiology assays using X. laevis oocytes expressing defined NMDAR subunit combinations (GluN1a/GluN2A, GluN1a/GluN2B, GluN1a/GluN2C, GluN1a/GluN2D) to establish subtype selectivity and IC50 values [1]. The terminal hydroxyl group on the N-alkyl chain offers a convenient synthetic handle for subsequent derivatization (e.g., esterification, carbamate formation, or oxidation to the carboxylic acid) to further explore the SAR of the N-substituent .

Comparator: 2,5-Dimethoxy vs. Non-Methoxylated Benzenesulfonamide

The target compound (2,5-dimethoxy-4-methyl substitution) can serve as a matched molecular pair with N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1, des-methoxy analog) to directly assess the contribution of the 2,5-dimethoxy groups to target binding, solubility, and metabolic stability [1]. In NMDA receptor binding or functional assays, this pair enables isolation of the electronic effects of the methoxy substituents while keeping the N-alkyl chain constant. Published SAR on TCN-201 derivatives has demonstrated that aromatic ring substituents can shift potency by ≥2.5-fold ; a similar comparison using the target compound and its des-methoxy analog would provide valuable data on the pharmacophoric requirements of the 2,5-dimethoxy substitution pattern .

Bioconjugation and Prodrug Design via Terminal Primary Alcohol

The terminal primary alcohol of the N-(3-hydroxypropyl) chain provides a unique synthetic handle absent in N-ethyl, N-isopropyl, and N,N-dialkyl analogs of the 2,5-dimethoxy-4-methylbenzenesulfonamide series [1]. This hydroxyl group can be derivatized to generate ester prodrugs (via acylation with carboxylic acids or acid chlorides), carbamate prodrugs (via reaction with isocyanates), or phosphate esters to modulate solubility and pharmacokinetic properties [1]. The 3-carbon spacer length between the sulfonamide nitrogen and the terminal hydroxyl balances sufficient conformational flexibility for bioconjugation with minimal steric interference with the sulfonamide pharmacophore . Researchers engaged in targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) development may employ this compound as a payload or linker-bearing intermediate .

Negative Control for NMDA Receptor Subtype Selectivity Assays

Given the vendor-reported selectivity of the target compound for NMDA receptors over AMPA and kainate receptors, it may be employed as a pharmacological tool to isolate NMDA receptor-mediated contributions in mixed glutamatergic signaling experiments [1]. However, researchers must verify this selectivity empirically in their own assay systems before drawing mechanistic conclusions. The compound should be tested alongside established subtype-selective NMDA receptor antagonists such as TCN-201 (GluN2A-selective, IC50 = 204-500 nM) and ifenprodil (GluN2B-selective, IC50 ~150 nM) [2] to benchmark its potency and selectivity profile. The absence of published IC50 data for this specific compound means that concentration-response curves must be generated de novo for each experimental system [1].

Application
Selection Property
Validation Focus
SAR expansion of GluN2A NAMs
Novel substitution pattern (2,5-diOMe + hydroxypropyl)
Subtype selectivity profiling (GluN1/GluN2A-D)
Matched pair comparison: 2,5-diOMe vs. des-methoxy
Electronic environment control
Binding and metabolic stability comparison
Bioconjugation and prodrug design
Terminal primary alcohol handle
Derivatization efficiency and solubility modulation
NMDA receptor subtype selectivity assays
Reported selectivity over AMPA/kainate (vendor annotation)
Head-to-head benchmarking vs. TCN-201/ifenprodil
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